
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound with a unique structure that includes a brominated pentyl chain and two tert-butyl ester groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The bromination of the pentyl chain can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of propanedioic acid derivatives.
Applications De Recherche Scientifique
Propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester involves its reactivity with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of new compounds with different biological or chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, 2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Lacks the brominated pentyl chain, resulting in different reactivity.
Propanedioic acid, 2-(5-chloropentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Propanedioic acid, 2-(5-hydroxypentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester: Contains a hydroxyl group instead of bromine, affecting its reactivity and applications.
Uniqueness
The presence of the brominated pentyl chain in propanedioic acid, 2-(5-bromopentyl)-2-methyl-, 1,3-bis(1,1-dimethylethyl) ester makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C17H31BrO4 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
ditert-butyl 2-(5-bromopentyl)-2-methylpropanedioate |
InChI |
InChI=1S/C17H31BrO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 |
Clé InChI |
AHTMPRYVOOSYCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(CCCCCBr)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![(1S,2R,6R,9R)-N-[1-(2-methoxyanilino)-1-oxopropan-2-yl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12633671.png)
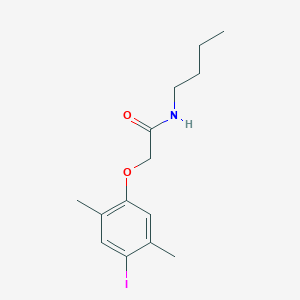
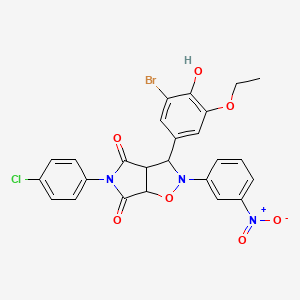
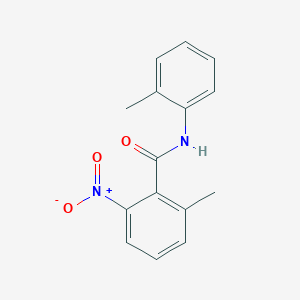

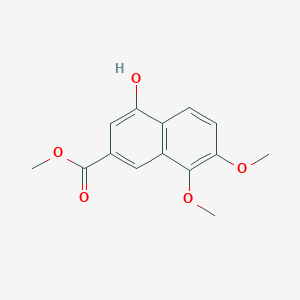
![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)

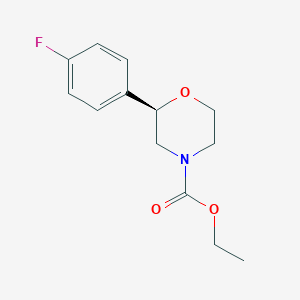


![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

